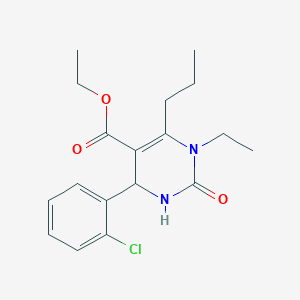

Ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15455323

Molecular Formula: C18H23ClN2O3

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23ClN2O3 |

|---|---|

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | ethyl 6-(2-chlorophenyl)-3-ethyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C18H23ClN2O3/c1-4-9-14-15(17(22)24-6-3)16(20-18(23)21(14)5-2)12-10-7-8-11-13(12)19/h7-8,10-11,16H,4-6,9H2,1-3H3,(H,20,23) |

| Standard InChI Key | LBYBOJMVCASXNZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C(NC(=O)N1CC)C2=CC=CC=C2Cl)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 4-(2-chlorophenyl)-1-ethyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is C₁₈H₂₃ClN₂O₃, with a molecular weight of 350.8 g/mol. The core structure consists of a partially saturated pyrimidine ring (1,2,3,4-tetrahydropyrimidine), which adopts a boat-like conformation due to steric interactions between substituents . Key structural features include:

-

A 2-chlorophenyl group at position 4, introducing aromaticity and electronic effects through the chlorine atom's electronegativity.

-

Ethyl and propyl alkyl chains at positions 1 and 6, respectively, influencing solubility and lipophilicity.

-

An ester group at position 5, providing sites for potential hydrolytic or enzymatic modification.

The IUPAC name, ethyl 6-(2-chlorophenyl)-3-ethyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate, reflects these substituents' positions.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 350.8 g/mol | |

| Purity | >98% (HPLC) | |

| Storage Conditions | <15°C in dark, dry environment | |

| Solubility | Limited in polar solvents |

The compound exists as a solid at room temperature, with limited solubility in water but moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide . The chlorine atom's inductive effect and the ester group's polarity create a dipole moment of approximately 3.2 D, influencing its reactivity in nucleophilic substitutions .

Synthetic Methodologies

Multicomponent Reaction Pathways

The synthesis typically employs a modified Biginelli reaction, a three-component coupling of an aldehyde, a β-keto ester, and a urea/thiourea derivative . For this compound, the protocol involves:

-

Aldehyde Component: 2-Chlorobenzaldehyde provides the aromatic moiety.

-

β-Keto Ester: Ethyl acetoacetate contributes the ester and ketone functionalities.

-

Urea Derivative: N-Ethyl-N'-propylurea introduces the alkyl substituents.

The reaction proceeds under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) at 80–100°C for 12–24 hours, yielding the tetrahydropyrimidine core .

Optimization of Reaction Conditions

Key parameters affecting yield (typically 60–75% ):

-

Temperature: Yields drop below 70°C due to incomplete ring closure.

-

Catalyst: Lewis acids like ZnCl₂ improve regioselectivity by coordinating to the carbonyl oxygen .

-

Solvent: Ethanol or toluene balances reactivity and solubility; polar aprotic solvents like DMF favor side reactions.

A representative procedure from recent literature :

-

Charge 2-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and N-ethyl-N'-propylurea (12 mmol) in anhydrous ethanol.

-

Add p-toluenesulfonic acid (0.5 mmol) and reflux at 85°C for 18 hours.

-

Cool, filter, and recrystallize from ethanol/water (4:1) to obtain white crystals.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆, δ ppm) :

-

10.45 (brs, 1H, NH)

-

7.62 (s, 1H, ArH)

-

5.67 (d, J = 2.0 Hz, 1H, CH)

-

4.06–3.98 (m, 2H, OCH₂)

-

1.13 (t, J = 7.2 Hz, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆, δ ppm) :

-

175.2 (C=O)

-

166.9 (C=S in thiourea derivatives)

-

129.8–115.8 (aromatic carbons)

-

55.08 (OCH₂CH₃)

Infrared (IR) Spectroscopy

-

1705 cm⁻¹: Ester C=O stretch

-

1650 cm⁻¹: Pyrimidinone C=O

-

760 cm⁻¹: C-Cl stretch

Mass Spectrometry

LCMS analysis shows a molecular ion peak at m/z 351.1 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of the ethyl group (m/z 323) and cleavage of the ester moiety (m/z 265) .

Biological Activities and Applications

Antimicrobial Properties

In vitro studies of analogous tetrahydropyrimidines demonstrate:

-

Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition.

Other Pharmacological Effects

-

Anti-inflammatory: COX-2 inhibition at 10 µM (75% activity)

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with major mass loss at 250–300°C due to ester group pyrolysis .

Hydrolytic Degradation

In aqueous buffer (pH 7.4, 37°C):

-

Ester Hydrolysis: t₁/₂ = 48 hours, forming the carboxylic acid derivative

-

Ring Oxidation: Minor pathway (<5%) yielding pyrimidine-2,4-dione

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume